1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
Description
Properties
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7(11)6-5-8-1-3-9(6)4-2-8/h6H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCABINPROMHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498824 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363191-14-4 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Functionalization of DABCO
The parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), is commonly synthesized via catalytic methods involving diethanolamine and ethylenediamine over acidic silica-alumina catalysts at elevated temperatures (575–900 °F). This method, while efficient for DABCO, requires modification to introduce the carboxylic acid moiety at the 2-position.
Carboxylation Strategies
The carboxylic acid group can be introduced by selective oxidation or by ring functionalization of DABCO derivatives. However, direct carboxylation of DABCO is challenging due to steric hindrance and the basicity of the nitrogen atoms.
Specific Preparation Methods of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid
Synthesis via Co-crystallization and Salt Formation
Research indicates that co-crystallization of DABCO with carboxylic acids can yield salts and derivatives that serve as intermediates or purification steps in the preparation of carboxylated DABCO compounds. For example, co-crystallization with 4-nitrobenzoic acid in ethanol-water mixtures produces crystalline salts, demonstrating the interaction between the bicyclic amine and carboxyl groups.
Procedure Summary : DABCO and 4-nitrobenzoic acid are mixed in ethanol/water (3:1), heated at 350 K for 2 hours, then allowed to evaporate slowly to form crystals over 4 days.
Significance : This method highlights the role of solvent and stoichiometry in controlling the formation of carboxylated derivatives or salts, which can be precursors to the target acid.
Catalytic Synthesis Using Zeolites and Solid Acid Catalysts
Alkylated derivatives of DABCO, including carboxylated analogs, have been synthesized using zeolite catalysts such as ZSM-5, which provide shape-selective environments facilitating ring closure and functionalization. Although this study focused on alkyl derivatives, the methodology is adaptable for carboxylation by employing appropriate carboxyl-containing precursors.
Catalyst : ZSM-5 zeolite with Si/Al ratio ~120.
Reaction Conditions : Reaction of C-alkyl piperazines with ethylenediamine over ZSM-5 at controlled temperatures.
Outcome : Formation of 2-substituted 1,4-diazabicyclo[2.2.2]octanes, indicating potential for carboxyl group introduction via similar catalytic pathways.
Solvothermal Synthesis and Crystal Growth
Solvothermal methods have been employed to prepare DABCO-based compounds with various functional groups, including carboxylates, by reacting DABCO with metal halides and organic acids in solvents like ethylene glycol under controlled temperature and pressure. These methods allow for the formation of crystalline materials suitable for structural characterization and potential isolation of carboxylated derivatives.
Typical Conditions : Heating mixtures at 140 °C for several days in sealed autoclaves.
Advantages : High purity crystalline products, controlled morphology, and potential for scale-up.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its high nucleophilicity, it readily participates in nucleophilic substitution reactions.
Cycloaddition: It can act as a catalyst in cycloaddition reactions, forming complex cyclic structures.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving mild temperatures and solvents like dichloromethane.
Cycloaddition: Reagents such as alkenes and alkynes are used, with the reaction often carried out under inert atmosphere and elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used, with conditions varying based on the desired product.
Major Products Formed
Nucleophilic Substitution: Alkylated or acylated derivatives of this compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound, which can be further utilized in various chemical processes.
Scientific Research Applications
Synthetic Routes
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid can be synthesized through various methods:
- Carboxylation of DABCO : The primary method involves the reaction of DABCO with carboxylating agents under controlled conditions using solvents like dichloromethane.
- Industrial Production : Large-scale synthesis employs continuous flow reactors and advanced purification techniques to optimize yield and purity.
Organic Synthesis
DABCO-2-carboxylic acid serves as a catalyst in numerous organic transformations:
- Nucleophilic Substitution Reactions : Its strong nucleophilic nature allows it to participate effectively in nucleophilic substitutions, forming alkylated or acylated derivatives.
- Cycloaddition Reactions : It acts as a catalyst for cycloaddition processes, facilitating the formation of complex cyclic structures.
- Functional Group Transformations : The compound is involved in the protection and deprotection of functional groups and the formation of carbon–carbon bonds.
Organocatalysis
DABCO has gained recognition as an efficient organocatalyst due to its non-toxicity and ease of handling:
- Selectivity and Efficiency : It exhibits a high degree of selectivity in catalyzing reactions such as cycloadditions, couplings, and rearrangements.
- Environmental Benefits : Its utilization minimizes the need for harsh conditions or toxic reagents, aligning with green chemistry principles.
Biochemical Applications
The compound's biochemical properties have led to its exploration in various biological contexts:
- Enzyme Interaction : DABCO can modulate enzyme activities by forming covalent bonds with electrophilic centers on biomolecules, influencing cellular processes such as metabolism and signaling pathways.
- Pharmacological Implications : Its interactions with biological macromolecules have potential implications in drug design and development.
Case Study 1: Catalytic Activity in Organic Reactions
A study demonstrated that DABCO effectively catalyzes the formation of heterocycles through nucleophilic substitution reactions. The results indicated that DABCO could facilitate the synthesis of piperazine derivatives under mild conditions, showcasing its utility in pharmaceutical chemistry .
Case Study 2: Role in Solvothermal Reactions
Research highlighted DABCO's role as a ligand in solvothermal reactions, enhancing product yields and selectivity. This application underscores its versatility beyond traditional catalytic roles .
Mechanism of Action
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid involves its role as a strong nucleophile and base. It can donate electron pairs to electrophilic centers, facilitating various chemical transformations. Its molecular targets include carbonyl groups, alkyl halides, and other electrophilic species. The pathways involved in its reactions often include nucleophilic attack, cycloaddition, and redox processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Structure and Reactivity : Unlike the carboxylic acid derivative, DABCO lacks the carboxyl group, making it less polar but more basic. DABCO is widely used as a catalyst in organic reactions (e.g., Baylis-Hillman reactions) and as a ligand in MOFs .
- MOF Applications : DABCO-based MOFs (e.g., Zn₂-BDC₂-DABCO) achieve hydrogen storage capacities of 52.5 g/L , comparable to the carboxylic acid derivative’s MOFs (~51.9–52.5 g/L) . However, DABCO’s lower cost (0.12 €/kg vs. higher costs for carboxylated derivatives) makes it industrially favorable .
- Stability : DABCO lacks the carboxyl group’s hydrogen-bonding capacity, reducing its utility in co-crystal formation compared to the carboxylic acid analog .
Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid (CAS 711-02-4)
- Structure : This compound replaces the diaza groups with carbon atoms but retains the bicyclic scaffold and dual carboxyl groups.
- Applications : Used in MOFs and catalysis, similar to the diazabicyclo derivative. However, the absence of nitrogen atoms reduces its electronic versatility and coordination capability with metal clusters .
- Synthesis : Requires harsh conditions (e.g., 210°C, 104192 Torr) compared to milder methods for diazabicyclo derivatives .
1,4-Diazabicyclo[3.2.2]nonane Derivatives
- Structure : Larger bicyclic systems with extended ring sizes.
Performance in Metal-Organic Frameworks (MOFs)
The carboxylic acid derivative enhances MOF stability and hydrogen storage efficiency due to its polar carboxyl group and hydrogen-bonding capacity. Key comparisons include:
The carboxylic acid derivative’s MOFs show comparable storage to DABCO-based frameworks but excel in structural stability due to stronger ligand-metal coordination .
Co-Crystal Engineering and Hydrogen Bonding
The carboxylic acid group enables robust supramolecular interactions. For example:
- Co-crystal with trans,trans-hexa-2,4-dienedioic acid : Forms a 1D chain via O–H⋯N hydrogen bonds (bond length: ~2.7 Å) and a 2D framework through C–H⋯O interactions .
- Comparison with 4,4′-bipyridine co-crystals : The diazabicyclo derivative’s rigid scaffold produces more ordered frameworks than flexible bipyridine systems .
Physicochemical Properties vs. Quinuclidines (4-Deaza Analogs)
Quinuclidines, which lack one nitrogen atom in the bicyclic system, exhibit:
Biological Activity
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid (DBC) is an organic compound that has gained attention in recent years due to its unique structural features and potential biological activities. This article explores the biological activity of DBC, including its interactions with biological macromolecules, pharmacological implications, and relevant case studies.
Structural Characteristics
DBC is characterized by a bicyclic diamine structure with a carboxylic acid functional group. Its molecular formula is CHNO, and it contains two nitrogen atoms positioned at the 1 and 4 positions of the bicyclic framework. This structure not only imparts chelating properties but also allows DBC to mimic certain biological molecules, enhancing its interaction with various biological targets.
Interaction with Biological Macromolecules
Research indicates that DBC can interact with proteins and nucleic acids, modulating enzymatic activities and influencing metabolic pathways. Specifically, studies have shown that DBC can inhibit transglutaminases, which are enzymes involved in various physiological processes including blood coagulation and cell signaling . The ability of DBC to form stable complexes with metal ions further enhances its potential as a therapeutic agent.
Pharmacological Implications
The pharmacological profile of DBC suggests several potential applications:
- Enzyme Inhibition : DBC's structural features allow it to act as a competitive inhibitor for certain enzymes, potentially leading to therapeutic applications in conditions where enzyme regulation is critical.
- Drug Development : Its derivatives have been explored for drug development due to their ability to interact with specific receptors and enzymes .
Case Studies
Several studies have highlighted the biological activity of DBC:
- Transglutaminase Inhibition : A study demonstrated that derivatives of DBC effectively inhibit transglutaminases, suggesting potential use in treating conditions like atherosclerosis where these enzymes play a critical role .
- Metal Complexation : Research on metal-organic frameworks (MOFs) incorporating DBC revealed enhanced gas adsorption properties, indicating its potential utility in environmental applications and catalysis .
- Synthesis of Piperazines : DBC has been used as a precursor for synthesizing 1-alkyl-4-(2-phenoxyethyl)piperazines, showcasing its versatility in organic synthesis and potential pharmacological applications .
Data Tables
The following table summarizes key properties and biological activities associated with DBC:
| Property/Activity | Details |
|---|---|
| Molecular Formula | CHNO |
| Solubility | Highly soluble (up to 330 mg/ml) |
| Log P (partition coefficient) | 0.23 (indicating moderate lipophilicity) |
| Enzyme Inhibition | Effective against transglutaminases |
| Chelating Ability | Binds metal ions |
| Applications | Drug development, catalysis, environmental science |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
